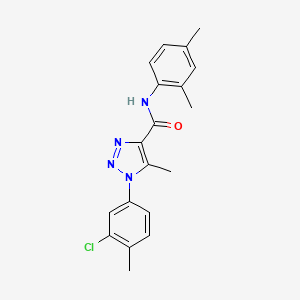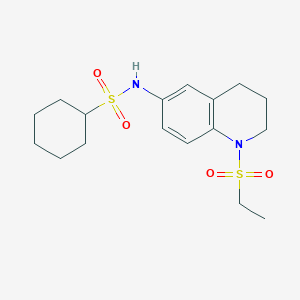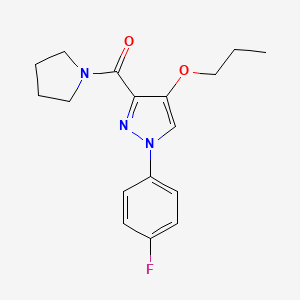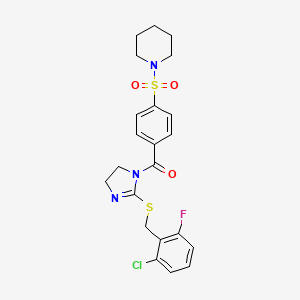
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as MTA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MTA is a pyrimidine-based compound that has been synthesized using various methods.
作用机制
The mechanism of action of 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as dihydroorotate dehydrogenase and orotidine 5'-monophosphate decarboxylase, which are involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can inhibit the growth of various cell lines, including cancer cell lines. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. This inhibition can be useful in studying the role of pyrimidine nucleotides in various cellular processes. However, one limitation of using 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential toxicity. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to be toxic to certain cell lines at high concentrations.
未来方向
There are many future directions for research on 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to investigate its potential use in the treatment of viral infections such as HIV. Another direction is to investigate its potential use as a herbicide. Further research is also needed to fully understand the mechanism of action of 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide and its potential applications in various fields.
合成方法
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized using various methods, including the reaction of 4-amino-2-methyl-6-oxypyrimidine with 2,2,2-trifluoroethylacetyl chloride in the presence of a base such as triethylamine. The reaction yields 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-amino-2-methyl-6-oxypyrimidine with 2,2,2-trifluoroethylacetic anhydride and the reaction of 4-methyl-6-oxypyrimidine-2-thiol with 2,2,2-trifluoroethylacetyl chloride.
科学研究应用
2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been the focus of scientific research due to its potential applications in various fields. In the field of medicine, 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have antiviral properties and has been investigated for its potential use in the treatment of viral infections such as HIV.
In the field of agriculture, 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been investigated for its potential use as a herbicide. 2-(4-Methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to inhibit the growth of various weeds and has been investigated for its potential use as a selective herbicide.
属性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c1-6-2-8(17)15(5-14-6)3-7(16)13-4-9(10,11)12/h2,5H,3-4H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNWYWBGFSINJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)

![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)



![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)



![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)

